2-(5-iodopyrimidin-2-yl)propan-2-amine hydrochloride
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Overview
Description
2-(5-iodopyrimidin-2-yl)propan-2-amine hydrochloride is a chemical compound with the molecular formula C7H10IN3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-iodopyrimidin-2-yl)propan-2-amine hydrochloride typically involves the iodination of a pyrimidine derivative followed by the introduction of an amine group. The process can be summarized as follows:
Iodination: A pyrimidine derivative is treated with iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position on the pyrimidine ring.
Amination: The iodinated pyrimidine is then reacted with an amine source, such as ammonia or an amine derivative, under appropriate conditions to introduce the amine group.
Hydrochloride Formation: The resulting amine compound is treated with hydrochloric acid to form the hydrochloride salt, which enhances the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(5-iodopyrimidin-2-yl)propan-2-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using suitable reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as organometallic compounds (e.g., Grignard reagents) or nucleophiles (e.g., thiols, amines) can be used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound.
Scientific Research Applications
2-(5-iodopyrimidin-2-yl)propan-2-amine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5-iodopyrimidin-2-yl)propan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-iodopyrimidine: A closely related compound with similar chemical properties.
2-(5-bromopyrimidin-2-yl)propan-2-amine hydrochloride: A bromine analog with different reactivity.
2-(5-chloropyrimidin-2-yl)propan-2-amine hydrochloride: A chlorine analog with distinct chemical behavior.
Uniqueness
2-(5-iodopyrimidin-2-yl)propan-2-amine hydrochloride is unique due to the presence of the iodine atom, which imparts specific reactivity and properties to the compound. This makes it particularly useful in certain chemical reactions and applications where other halogenated analogs may not be as effective.
Properties
CAS No. |
2680533-58-6 |
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Molecular Formula |
C7H11ClIN3 |
Molecular Weight |
299.5 |
Purity |
95 |
Origin of Product |
United States |
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